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Executive Summary

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial multipass transmembrane enzyme that
catalyzes the final, committed step in the biosynthesis of triglycerides from diacylglycerol and
fatty acyl-CoA.[1][2] This function positions DGATL1 at a critical juncture in energy metabolism,
influencing lipid absorption, fat storage, and lipoprotein assembly.[2][3] Primarily localized to
the endoplasmic reticulum, DGATL1 is highly expressed in tissues with active triglyceride
synthesis, most notably the small intestine.[4][5][6] Genetic and pharmacological inhibition of
DGAT1 in preclinical models has consistently demonstrated resistance to diet-induced obesity,
improved insulin sensitivity, and reduced hepatic steatosis, making it a compelling therapeutic
target for metabolic diseases.[7][8][9] However, the clinical development of DGAT1 inhibitors
has been hampered by gastrointestinal side effects, highlighting the enzyme's essential role in
dietary fat processing.[10] This document provides a comprehensive technical overview of
DGAT1, detailing its biochemical function, physiological roles, regulation, and therapeutic
relevance, supported by quantitative data, experimental methodologies, and pathway
visualizations.

Core Function and Biochemical Properties
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DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that
catalyzes the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form
triacylglycerol (TG).[1][11][12] This reaction is the terminal step in the primary pathway for TG
synthesis.[13][14] While another enzyme, DGAT2, catalyzes the same reaction, DGAT1 and
DGAT2 are encoded by different genes, belong to distinct protein families, and share no
sequence homology, suggesting convergent evolution.[2][11][13] DGAT1 exhibits a dual
membrane topology, which may allow its active site to access substrates on both the cytosolic
and lumenal sides of the ER membrane.[11][12] Beyond TG synthesis, DGAT1 also possesses
acyl-CoA:retinol acyltransferase (ARAT) activity, enabling it to esterify retinol, a function
relevant to vitamin A metabolism.[1][15][16]

Physiological Role and Tissue Distribution

DGAT1's function is deeply intertwined with systemic energy homeostasis. Its expression is
ubiquitous, but it is most abundant in tissues central to lipid metabolism.[4][11]

o Small Intestine: DGATL1 is most highly expressed in the enterocytes of the small intestine.[4]
[5][6] Here, it plays an indispensable role in the absorption of dietary fat by re-esterifying
mono- and diacylglycerols back into triglycerides, which are then packaged into
chylomicrons for secretion into the lymphatic system.[2][3]

o Adipose Tissue: In adipocytes, DGAT1 contributes to the storage of excess energy as
triglycerides within lipid droplets.[4][17] During periods of lipolysis (fat breakdown), DGATL1 is
also responsible for re-esterifying a portion of the hydrolyzed fatty acids, a process that
protects the cell from the toxic effects of high free fatty acid concentrations and ER stress.
[18][19]

o Liver: While expressed at lower levels in the liver compared to the small intestine, hepatic
DGAT1 contributes to triglyceride synthesis, particularly from exogenous (circulating) fatty
acids.[4][20] Its inhibition or deletion can protect against hepatic steatosis (fatty liver) induced
by high-fat diets.[9][20]

o« Mammary Gland: DGATL1 is essential for the production of milk fat, and its absence leads to
a failure of lactation in mice.[1][2]

Data Presentation: Quantitative Insights
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The following tables summarize key quantitative data regarding DGAT1's expression and the
metabolic impact of its inhibition.

Table 1: Relative mRNA Expression of DGAT1 in Human Tissues

Tissue Relative Expression Level
Small Intestine (Duodenum) Very High[4][6][21]
Adipose Tissue High[4][22]

Testis High[4]

Adrenal Gland High[6]

Liver Moderate to Low[4][22]
Skeletal Muscle Low[4]

| Heart | Low[4] |
Data compiled from multiple sources indicating general expression patterns.

Table 2: Metabolic Effects of DGAT1 Deficiency or Inhibition in Rodent Models
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Parameter Model Condition Outcome Reference
. DGAT1 . . Resistant to
Body Weight . High-Fat Diet . . [2]1[9][13]
Knockout Mice weight gain
Hepatic DGAT1 Knockout ) ] ]
) ) ) High-Fat Diet ~80% reduction [20]
Triglycerides Mice
Hepatic Liver-Specific ) ) ]
) ) High-Fat Diet ~50% reduction [20]
Triglycerides DGAT1 KO
Improved
) o DGAT1 Knockout ) ) glucose
Insulin Sensitivity ) High-Fat Diet [4119]
Mice tolerance and

insulin sensitivity

Energy DGAT1 Knockout

) ) High-Fat Diet Increased [O1[13]
Expenditure Mice

| Postprandial Triglycerides | DGAT1 Inhibitor (acute) | Oral Lipid Challenge | Delayed and
reduced peak TG levels [[9][23] |

Table 3: Potency of Selected Small Molecule DGAT1 Inhibitors

Compound Target ICs0 Reference

Potent (specific
T-863 Human DGAT1 [7]
value not stated)

A-922500 DGAT1 39.9 nM [23]

) Not specified
Pradigastat (LCQ908) DGAT1 o [24]
(clinically tested)

| GSK3008356 | DGAT1 | Not specified (clinically tested) |[25] |

ICso0 (half-maximal inhibitory concentration) is a measure of inhibitor potency.

Regulation of DGAT1 Expression and Activity
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DGAT1 expression is regulated by various metabolic signals and transcription factors, ensuring
its activity aligns with the body's energetic state.

» Transcriptional Control: The transcription factor PPARy (Peroxisome Proliferator-Activated
Receptor gamma), a master regulator of adipogenesis, can bind to the DGAT1 promoter and
increase its MRNA levels.[4]

o Hormonal and Nutrient Regulation: In adipocytes, glucose stimulates DGAT1 mRNA
expression, while insulin primarily upregulates DGAT2.[4][26] Their combined presence
leads to an additive effect on total DGAT activity.[26]

o Post-transcriptional Regulation: Studies in 3T3-L1 adipocytes show that DGAT1 protein
levels increase dramatically (~90-fold) during differentiation, a change far greater than the
corresponding increase in MRNA (~7-fold), indicating significant post-transcriptional or
translational control.[27]

Visualizing DGAT1 Pathways and Workflows
Biochemical Pathway

The final step of triglyceride synthesis catalyzed by DGAT1 at the ER membrane.
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Caption: DGAT1 catalyzes the formation of triglycerides from DAG and fatty acyl-CoA.
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Physiological Workflow: Intestinal Fat Absorption
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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